

4-Chlorochalcone: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 4-Chlorochalcone

CAS No.: 22252-16-0

Cat. No.: B3421699

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This guide provides an in-depth technical overview of **4-Chlorochalcone** (CAS No: 956-04-7), a synthetic chalcone derivative that has garnered significant interest within the scientific community. As a member of the flavonoid family, this α,β -unsaturated ketone scaffold serves as a valuable precursor in organic synthesis and a potent pharmacophore in drug discovery, exhibiting a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and critical data to support further investigation and application of this compound.

Core Compound Identification and Properties

4-Chlorochalcone, systematically named (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is distinguished by a chlorine atom on the para-position of its B-ring. This substitution significantly influences the molecule's electronic properties and biological efficacy. It is crucial to distinguish it from its isomer, 4'-Chlorochalcone (CAS No: 956-02-5), where the chlorine atom is located on the A-ring.

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"Chemical Structure of **4-Chlorochalcone**"Table 1: Physicochemical Properties of **4-Chlorochalcone**

Property	Value	Source(s)
CAS Number	956-04-7	[1][2]
Molecular Formula	C ₁₅ H ₁₁ ClO	[1][2]
Molecular Weight	242.70 g/mol	[1][2]
Appearance	Yellow crystalline solid	[3]
Melting Point	113-117 °C	[4]
IUPAC Name	(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one	[5]
Synonyms	p-Chlorobenzalacetophenone, Phenyl 4-chlorostyryl ketone	[3]

Synthesis and Characterization

The primary and most efficient route for synthesizing **4-Chlorochalcone** is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an appropriate aromatic aldehyde and an acetophenone derivative.[3] The causality behind this choice lies in its high efficiency, operational simplicity, and the formation of the thermodynamically stable trans-isomer.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol describes a reliable method for the synthesis of **4-Chlorochalcone**. The self-validating nature of this protocol is confirmed by the expected formation of a precipitate upon acidification and subsequent characterization that should match reference data.

Materials:

- Acetophenone (1.0 eq)

- 4-Chlorobenzaldehyde (1.0 eq)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Distilled Water
- Hydrochloric Acid (HCl), dilute
- Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel

Step-by-Step Methodology:

- **Reactant Preparation:** In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 2.4g, 0.02 mol) and 4-chlorobenzaldehyde (e.g., 2.81g, 0.02 mol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
- **Catalyst Addition:** Prepare a 30% aqueous solution of NaOH. While stirring the ethanolic solution of reactants in an ice-water bath, add the NaOH solution (e.g., 5 mL) dropwise over 10-15 minutes. The dropwise addition is critical to control the exothermic reaction and prevent unwanted side reactions.
- **Reaction:** After the addition of the base, a yellow precipitate typically begins to form. Continue stirring the mixture vigorously in the ice bath for 2-3 hours. The low temperature favors the kinetic product and minimizes side reactions.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
- **Isolation:** Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~7). This step neutralizes the excess NaOH catalyst and ensures complete precipitation of the product.
- **Purification:** Collect the crude yellow solid by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any inorganic salts.

- Recrystallization: For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a desiccator.

Characterization

The identity and purity of the synthesized **4-Chlorochalcone** must be confirmed using standard analytical techniques.

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} caption: "Workflow for the Synthesis of 4-Chlorochalcone"
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Expected Spectroscopic Data:

- FT-IR (KBr, cm^{-1}): The infrared spectrum is a crucial validation step. Key absorbances to confirm the structure include a strong C=O stretching vibration of the α,β -unsaturated ketone around 1650-1670 cm^{-1} , the C=C stretching of the enone system near 1600 cm^{-1} , and C-Cl stretching vibrations in the 1090-1100 cm^{-1} region.[6]
- ^1H NMR (CDCl_3 , δ ppm): The proton NMR spectrum provides definitive structural confirmation. Researchers should expect to see two characteristic doublets for the vinylic protons (H- α and H- β) between 7.4 and 7.8 ppm, with a large coupling constant ($J \approx 15$ -16 Hz) confirming the trans (E) configuration. Aromatic protons will appear as multiplets in the 7.3-8.1 ppm range. A spectrum is available for reference at ChemicalBook.[7]
- ^{13}C NMR (CDCl_3 , δ ppm): The carbon spectrum will show the carbonyl carbon (C=O) signal downfield, typically around 190 ppm. The α and β carbons of the enone system will appear at approximately 122 and 143 ppm, respectively, along with signals for the aromatic carbons.[8]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak $[\text{M}]^+$ at m/z 242 and a characteristic $[\text{M}+2]^+$ peak at m/z 244 with an intensity of about one-third of the $[\text{M}]^+$ peak, confirming the presence of a single chlorine atom.

Biological Activities and Mechanistic Insights

4-Chlorochalcone has demonstrated significant potential as an anticancer and anti-inflammatory agent. The presence of the electron-withdrawing chlorine atom and the reactive enone moiety are critical for its biological activity, making it a target for nucleophilic attack by amino acid residues (e.g., cysteine) in key cellular proteins.

Anticancer Activity

Chlorinated chalcones exhibit potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Their mechanism of action is multifactorial, primarily involving the induction of apoptosis and cell cycle arrest.

Table 2: Selected In Vitro Anticancer Activity (IC₅₀) of Chlorinated Chalcones

Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Source
4-Chlorochalcone	AGS	Gastric Adenocarcinoma	~9.63 μg/mL (~39.7 μM)	[9]
4-Chlorochalcone	HeLa	Cervical Cancer	~5.67 μg/mL (~23.4 μM)	[9]
4-Chlorochalcone	HL-60	Promyelocytic Leukemia	~1.57 μg/mL (~6.5 μM)	[9]
5'-chloro-2'-hydroxychalcone	MCF-7	Breast Cancer	~17.5 μM	[10]
5'-chloro-2'-hydroxychalcone	MDA-MB-231	Breast Cancer	~15.0 μM	[10]

Note: Data is for a sulfonamide derivative of 4-cinnamoylphenyl containing the 4-chlorochalcone scaffold.

Mechanism of Action: NF- κ B Inhibition and Apoptosis Induction

A primary mechanism underlying the anticancer effects of chalcones is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[11] NF- κ B is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.

Causality of Action:

- **Inhibition of IKK:** Chalcones have been shown to inhibit the I κ B kinase (IKK) complex.^[11] This prevents the phosphorylation and subsequent proteasomal degradation of I κ B α , the natural inhibitor of NF- κ B.
- **Sequestration of NF- κ B:** With I κ B α remaining intact, the NF- κ B (p50/p65) dimer is sequestered in the cytoplasm and cannot translocate to the nucleus.
- **Downregulation of Anti-Apoptotic Genes:** The inability of NF- κ B to bind to DNA promoter regions prevents the transcription of its target genes, which include key anti-apoptotic proteins like Bcl-2 and Bcl-xL.^{[10][11]}
- **Activation of Mitochondrial Apoptosis:** The resulting decrease in anti-apoptotic proteins shifts the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak). This leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death (apoptosis).^[10]

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Conclusion and Future Directions

4-Chlorochalcone is a synthetically accessible and biologically potent molecule. Its well-defined structure, characterized by the α,β -unsaturated ketone system and a strategically placed chlorine atom, provides a robust platform for medicinal chemistry exploration. The

established protocols for its synthesis and clear evidence of its anticancer activity, primarily through the inhibition of the pro-survival NF- κ B pathway and induction of mitochondrial apoptosis, make it a compelling candidate for further preclinical development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in in-vivo models, and exploring its potential in combination therapies to enhance its therapeutic index and overcome drug resistance.

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